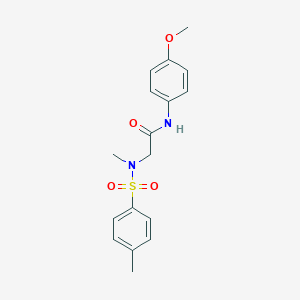

N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Description

This compound is an acetamide derivative featuring a 4-methoxyphenyl group attached to the nitrogen atom and a substituted benzenesulfonamide moiety (N-methyl and 4-methyl groups) on the acetamide backbone. These structural attributes position it as a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(2)12-17(20)18-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQDRASTLJBEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzenesulfonic acid.

Reduction: Formation of N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)amino]acetamide.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamides.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

N-(4-Methoxyphenyl)-2-[N-(3-Nitrophenyl)Benzenesulfonamido]Acetamide ()

- Key Difference : The sulfonamide nitrogen is substituted with a 3-nitrophenyl group instead of N-methyl-4-methylbenzene.

- In contrast, the methyl groups in the target compound are electron-donating, favoring hydrophobic interactions and metabolic stability.

N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide ()

- Key Difference : The acetamide nitrogen is attached to a 3-chloro-4-fluorophenyl group instead of a sulfonamide.

- Impact: The chloro and fluoro substituents introduce electron-withdrawing effects, which may improve oxidative stability but reduce solubility compared to the methoxyphenyl group in the target compound.

Core Structural Modifications

Chromen-3-yloxy Acetamide Derivatives ()

- Examples :

- VIf : N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide

- VIe : N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide

- Key Difference : Chromen-3-yloxy group replaces the sulfonamide.

- The sulfonamide in the target compound may instead favor interactions with polar enzyme active sites.

Benzothiazole Acetamide Derivatives ()

- Examples :

- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- Key Difference : Benzothiazole ring replaces the sulfonamide-bearing benzene.

- Impact : The benzothiazole heterocycle enhances rigidity and may improve binding to kinases or DNA, whereas the sulfonamide in the target compound could facilitate solubility and hydrogen bonding.

Pharmacological Activity Comparisons

Quinazoline-Sulfonamide Derivatives ()

- Examples :

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

- Key Difference : Quinazoline-sulfonyl group replaces the benzenesulfonamide.

- Impact : Quinazoline derivatives demonstrated potent anticancer activity (e.g., IC₅₀ < 10 µM against HCT-116 and MCF-7 cells). The target compound’s benzenesulfonamide lacks the quinazoline’s planar heterocycle, which is critical for intercalation or kinase inhibition, suggesting divergent mechanisms of action.

Controlled Substance Analogs ()

- Examples: U-48800: 2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide

- Key Difference: Complex substituents (e.g., dichlorophenyl, dimethylaminocyclohexyl) replace the methoxyphenyl and sulfonamide.

- Impact: U-48800 exhibits opioid receptor affinity, whereas the target compound’s structural features (methoxy and sulfonamide) may steer it toward non-opioid targets, such as cyclooxygenase or carbonic anhydrase.

Physicochemical Properties

- Analysis: The target compound’s higher molar mass (~372.4 vs. Its sulfonamide group enhances polarity compared to sulfinyl or simple acetamide derivatives.

Biological Activity

N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds similar to N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme inhibition | Inhibition of carbonic anhydrase |

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens. The results indicated that N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Anti-inflammatory Mechanism :

In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions. -

Enzyme Activity Study :

The compound was tested for its ability to inhibit carbonic anhydrase. Results showed a competitive inhibition pattern with an IC50 value indicating moderate potency compared to other known inhibitors.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing the importance of the methoxy group in enhancing biological activity. The presence of the 4-methoxyphenyl moiety appears to facilitate better interaction with target enzymes and receptors.

Table: Structure-Activity Relationship Insights

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(N-methylsulfonamide) | Moderate antibacterial | Effective against Gram-positive bacteria |

| N-(4-Methoxyphenyl)-2-(N-ethylsulfonamide) | Low antibacterial | Reduced efficacy observed |

| N-(4-Methoxyphenyl)-2-(N-propylsulfonamide) | High anti-inflammatory | Significant reduction in cytokines |

Q & A

Q. How can reaction scalability be improved without compromising enantiomeric purity?

- Industrial Considerations : Transition from batch to flow chemistry for sulfonamide coupling. Use immobilized enzymes (e.g., lipases) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.